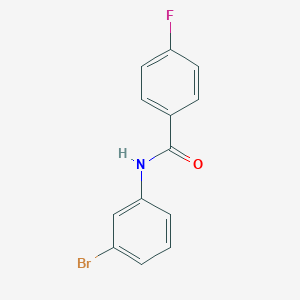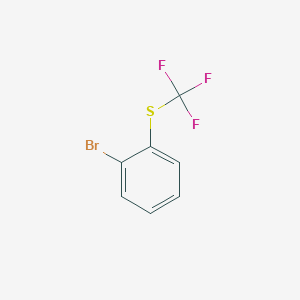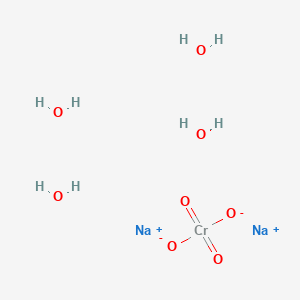
Sodium chromate tetrahydrate
Vue d'ensemble
Description
Sodium chromate tetrahydrate is an inorganic compound with the formula Na2CrO4·4H2O . It exists as a yellow hygroscopic solid, which can form tetra-, hexa-, and decahydrates . It is an intermediate in the extraction of chromium from its ores .
Synthesis Analysis
Sodium chromate is typically produced from the reaction between sodium dichromate and sodium hydroxide, or through the roasting of chromite ore with soda ash at high temperatures . This substance is primarily employed as a corrosion inhibitor in the metallurgical industry .
Molecular Structure Analysis
The molecular formula of Sodium chromate tetrahydrate is Na2CrO4·4H2O . It has a molecular weight of 234.03 g/mol . The structure of Sodium chromate tetrahydrate is crystalline .
Chemical Reactions Analysis
As an oxidizing agent, Sodium chromate can cause the oxidation of a number of organic compounds . It is used to prepare carboxylic acids and ketones from primary and secondary alcohols respectively .
Physical And Chemical Properties Analysis
Sodium chromate tetrahydrate is a yellow, crystalline solid which is hygroscopic (absorbs water from air) . It is an odorless solid with a density of 2.7 g/mL , and a melting point of 792 °C . It is highly soluble in water, creating a yellow solution upon dissolution .
Applications De Recherche Scientifique
Oxidant in Organic Synthesis
Sodium chromate tetrahydrate can be used as an oxidant in organic synthesis . It is particularly useful in the preparation of carboxylic acids and ketones from primary and secondary alcohols respectively .
Carrier Electrolyte in Capillary Electrophoresis
It also serves as a carrier electrolyte in capillary electrophoresis . Capillary electrophoresis is a technique used in analytical chemistry to separate ions based on their electrophoretic mobility.
Corrosion Inhibitor
Sodium chromate tetrahydrate is used as a corrosion inhibitor . It helps prevent the degradation and wear of material surfaces when exposed to certain environmental conditions.
Wood Preservative
It is used as a wood preservative . The compound can protect wood from decay, insects, and other forms of degradation.
Auxiliary in Textile Industry
In the textile industry, Sodium chromate tetrahydrate is used as an auxiliary . It can help in various processes such as dyeing, printing, and finishing.
Catalyst in Organic Synthesis
Sodium chromate tetrahydrate can also be used as a catalyst in organic synthesis , especially in the production of pharmaceuticals and agrochemicals.
Preparation of Other Chromium Compounds
It is used as a starting material to prepare other chromium compounds . These compounds can have a wide range of applications in various industries.
Mécanisme D'action
Target of Action
Sodium chromate tetrahydrate primarily targets alcohols in organic chemistry . It acts as an oxidant, converting primary alcohols to carboxylic acids and secondary alcohols to ketones .
Mode of Action
The compound interacts with its targets (alcohols) through oxidation reactions . In these reactions, the alcohol loses electrons and is thus oxidized to a carboxylic acid or a ketone, depending on whether it is a primary or secondary alcohol .
Biochemical Pathways
The oxidation of alcohols by sodium chromate tetrahydrate affects the metabolic pathways of these alcohols. The downstream effects include the production of carboxylic acids and ketones, which can further participate in various biochemical reactions .
Pharmacokinetics
As a water-soluble compound , it is expected to have good bioavailability.
Result of Action
The molecular and cellular effects of sodium chromate tetrahydrate’s action primarily involve the transformation of alcohols. By oxidizing primary alcohols to carboxylic acids and secondary alcohols to ketones, it alters the chemical structure and properties of these molecules .
Action Environment
The action, efficacy, and stability of sodium chromate tetrahydrate can be influenced by various environmental factors. For instance, the presence of other reactive substances can affect its oxidizing ability. Moreover, factors such as temperature and pH can impact the rate and extent of its reactions .
Safety and Hazards
Sodium chromate tetrahydrate is a highly toxic and carcinogenic compound . It may cause an allergic skin reaction and allergy or asthma symptoms or breathing difficulties if inhaled . It may cause genetic defects, damage fertility or the unborn child, and cause damage to organs through prolonged or repeated exposure . It is crucial to handle Sodium chromate tetrahydrate with extreme caution, particularly in situations that may lead to inhalation or skin contact .
Orientations Futures
Propriétés
IUPAC Name |
disodium;dioxido(dioxo)chromium;tetrahydrate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/Cr.2Na.4H2O.4O/h;;;4*1H2;;;;/q;2*+1;;;;;;;2*-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AVHUVTPOXZEIRG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
O.O.O.O.[O-][Cr](=O)(=O)[O-].[Na+].[Na+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
Na2CrO4.4H2O, CrH8Na2O8 | |
| Record name | SODIUM CHROMATE TETRAHYDRATE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/21015 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID7026027 | |
| Record name | Sodium chromate tetrahydrate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID7026027 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
234.03 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Sodium chromate tetrahydrate appears as odorless bright yellow deliquescent crystals. Aqueous solutions are alkaline. (NTP, 1992) | |
| Record name | SODIUM CHROMATE TETRAHYDRATE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/21015 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
Boiling Point |
Decomposes (NTP, 1992) | |
| Record name | SODIUM CHROMATE TETRAHYDRATE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/21015 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
Solubility |
greater than or equal to 100 mg/mL at 72 °F (NTP, 1992) | |
| Record name | SODIUM CHROMATE TETRAHYDRATE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/21015 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
Density |
2.710 to 2.736 (NTP, 1992) | |
| Record name | SODIUM CHROMATE TETRAHYDRATE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/21015 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
Product Name |
Sodium chromate tetrahydrate | |
CAS RN |
10034-82-9 | |
| Record name | SODIUM CHROMATE TETRAHYDRATE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/21015 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | Sodium chromate tetrahydrate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID7026027 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Chromic acid (H2CrO4), disodium salt, tetrahydrate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.106.892 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | SODIUM CHROMATE TETRAHYDRATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/C1V2DCL6B1 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Melting Point |
1458 °F (NTP, 1992) | |
| Record name | SODIUM CHROMATE TETRAHYDRATE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/21015 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
Synthesis routes and methods
Procedure details





Q & A
Q1: What factors influence the crystallization process of sodium chromate tetrahydrate?
A1: Research suggests that several factors can impact the crystallization of sodium chromate tetrahydrate, particularly influencing its metastable zone width (MZW). The MZW represents the temperature range where spontaneous crystallization is unlikely, but crystal growth can occur if seed crystals are present.
Q2: Can sodium chromate tetrahydrate be used in high-temperature applications?
A2: Yes, research indicates that sodium chromate tetrahydrate can serve as a precursor for synthesizing chromium oxide (Cr2O3), a pigment suitable for high-temperature applications []. This synthesis involves a solid-state reaction using sulfur and sodium chromate tetrahydrate, with the formation of chromium oxide occurring at temperatures around 888°C in an oxidizing environment []. The resulting chromium oxide pigment demonstrates potential for use in high-temperature settings.
Q3: Does sodium chromate tetrahydrate effectively induce crystallization in comparison to other salts?
A3: Research suggests that sodium chromate tetrahydrate may not be the most effective salt for inducing macroscopic crystal formation compared to other salts []. In a study evaluating various water-soluble compounds, sodium chromate tetrahydrate was among eight compounds that did not produce macroscopic crystals after two weeks []. This suggests that solutions of sodium chromate tetrahydrate may not reach a high degree of supersaturation easily, leading to a narrower metastable zone and hindering macroscopic crystal growth []. Other compounds like copper sulfate pentahydrate and sodium chloride (coarse salt) demonstrated superior crystal-forming abilities within the same timeframe [].
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

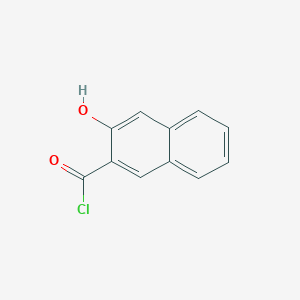


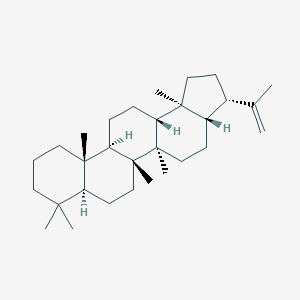
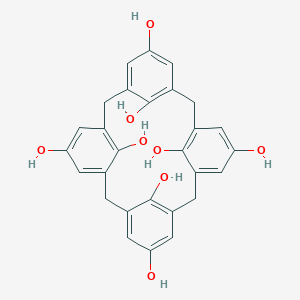
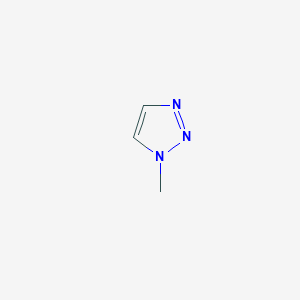

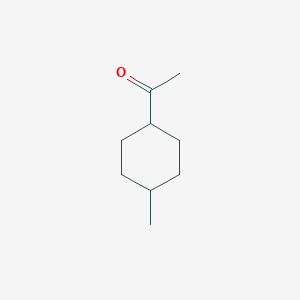

![2,3-Dimethylimidazo[4,5-h]quinoline](/img/structure/B154314.png)
